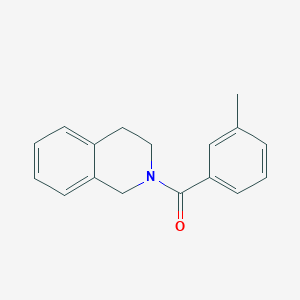

4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acylation reactions and characterizations by various spectroscopic methods such as H-1 NMR, C-13 NMR, and X-ray diffraction. For instance, a similar compound, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, was synthesized and characterized, showcasing the intricacies involved in the formation of such compounds (He, Dian et al., 2014).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction methods to determine crystal structures. The aforementioned compound's crystal structure was determined to adopt a monoclinic space group, with detailed unit cell parameters provided, demonstrating the compound's stability through π-π conjugation and hydrogen bonding interactions (He, Dian et al., 2014).

Chemical Reactions and Properties

Chemical reactions include regio- and stereo-controlled rearrangements and synthesis pathways that elucidate the stereochemistry and possible reaction mechanisms of related compounds. For example, the regio- and stereo-synthesis of N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide was described, with its crystal structure confirming the stereochemistry (Samimi, H., 2016).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are critical for understanding the usability of these compounds in various applications. Techniques like differential scanning calorimetry (DSC) are employed to determine these properties, helping in the purification and analysis processes of related compounds.

Chemical Properties Analysis

Investigations into the chemical properties involve studying the reactivity, stability, and interaction of these compounds with other substances. Studies such as those involving the modification of similar compounds for improved biological effects demonstrate the scope of chemical property analysis (Galkina, I. et al., 2014).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

4-Chloro-N-(4-ethylphenyl)-3-nitrobenzamide and its derivatives have been synthesized and characterized through comprehensive spectroscopic and X-ray diffraction methods. These studies provide insight into the compound's molecular structure, spectroscopic properties, and crystallography, highlighting its potential for further chemical modifications and applications in material science. For example, He et al. (2014) synthesized a related compound and investigated its antitumor activity and structure-property relationships through electrochemical measurements and density functional theory calculations (DFT), finding that it had slightly better inhibition than suberoylanilide hydroxamic acid (SAHA) in certain cancer cell lines (He, D., Yang, Z., Hou, M., Teng, C., & Wang, X.-h., 2014).

Molecular Engineering

Research on 4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide and similar compounds has extended to crystal engineering, where the focus is on designing materials with specific molecular interactions and structures. Studies in this area explore the synthesis and application of these compounds in creating materials with desired properties, such as enhanced thermal stability or specific electronic characteristics. For instance, Saha et al. (2005) discussed the formation of molecular tapes mediated by hydrogen bonds and halogen bonds, demonstrating the compound's relevance in the design of complex crystal structures (Saha, B. K., Nangia, A., & Jaskólski, M., 2005).

Pharmaceutical Research

In pharmaceutical research, derivatives of 4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide have been evaluated for their therapeutic potential, including anticonvulsant and anticancer activities. These studies often focus on the synthesis of novel compounds and their bioactivity assessments, offering insights into the compound's applicability in drug development. Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides, including derivatives of the compound of interest, and evaluated them for anticonvulsant properties, finding some derivatives to be effective in seizure models (Bailleux, V., Vallée, L., Nuyts, J., Hamoir, G., Poupaert, J., Stables, J., & Vamecq, J., 1995).

Propriétés

IUPAC Name |

4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c1-2-10-3-6-12(7-4-10)17-15(19)11-5-8-13(16)14(9-11)18(20)21/h3-9H,2H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURZYYQXWYPKND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B5558297.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)

![6-tert-butyl-4-[(4-methylbenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5558325.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)

![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)

![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)